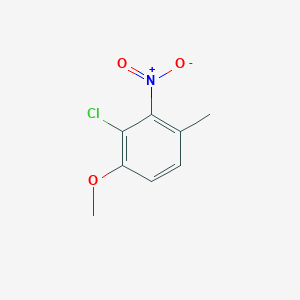

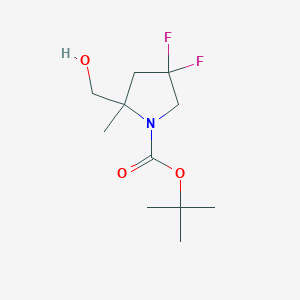

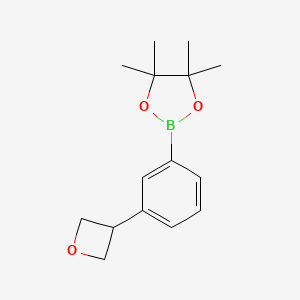

(3-(Oxetan-3-yl)phenyl)boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Reactions

- Synthesis of Functionalized Cyclic 1-Alkenylboronates : A study reported the synthesis of a pinacol ester of (1,3-butadien-2-yl)boronic acid, which is highly reactive in Diels-Alder reactions, producing functionalized cyclic 1-alkenylboronates in high yields (Kamabuchi, Miyaura, & Suzuki, 1993).

- Formation of Exciplexes in Fluorescence Studies : Another research indicated that the addition of pinacol to a pyridinium boronic acid with an aryl group connected via a propylene linker enhances Lewis acidity, causing fluorescence enhancement. This is useful in molecular sensing (Huang et al., 2010).

Analytical Challenges and Strategies

- Chromatographic Purity Method for Aryl Pinacolboronate Esters : A study focused on the analytical challenges in assessing the quality of aryl pinacolboronate esters, specifically 2-aminopyrimidine-5-pinacolboronate ester, used in the synthesis of development compounds. The research emphasized unconventional approaches for stabilizing and analyzing these compounds (Zhong et al., 2012).

Applications in Material Science

- Photoinduced Borylation of Haloarenes : A protocol for a simple, metal- and additive-free method of converting haloarenes directly to boronic acids and esters was developed. This method is significant for applications in drug discovery and catalysis (Mfuh et al., 2017).

- Synthesis of π-Conjugated Polymers : The Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) with a Pd catalyst was reported. This technique is crucial for creating high-molecular-weight π-conjugated polymers with applications in materials science (Nojima et al., 2016).

Drug Delivery and Drug Design

- Susceptibility to Hydrolysis of Phenylboronic Pinacol Esters : A study highlighted the susceptibility of some phenylboronic pinacol esters to hydrolysis, especially at physiological pH. This finding is crucial for considering these compounds in pharmacological applications (Achilli et al., 2013).

Carbohydrate Sensing

- Luminescent Iridium(III)-Boronic Acid Complexes for Carbohydrate Sensing : Research on Ir(III) complexes with boronic acid groups indicated their potential as luminescent sensors for carbohydrates. These findings are significant in the development of molecular sensors (Hashemzadeh et al., 2020).

Mechanism of Action

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

Boronic acid pinacol ester compounds are known for their unique structure and good biological activity . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Biochemical Pathways

It’s known that boronic acid pinacol ester compounds play a significant role in carbon-carbon coupling and carbon heterocoupling reactions , which are fundamental biochemical pathways.

Result of Action

Boronic acid pinacol ester compounds are known for their good biological activity and pharmacological effects .

Action Environment

It’s known that arylboronic acid, a related compound, is stable to water and air , which suggests that environmental factors may have a minimal impact on the action of this compound.

Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions due to its unique structure and reactivity. This compound interacts with several enzymes and proteins, facilitating the formation of carbon-carbon bonds. One of the key enzymes it interacts with is the palladium catalyst, which is essential for the Suzuki-Miyaura cross-coupling reaction. The interaction between 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane and the palladium catalyst involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired carbon-carbon bond .

Cellular Effects

The effects of 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane involves several key steps. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through its boronic acid moiety. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, the interaction with proteases can lead to the inhibition of proteolytic activity, while binding to kinases may result in their activation. Additionally, 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term studies have shown that 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and transferases. Additionally, it can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane, influencing its localization and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes. The precise localization of 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane can determine its specific biochemical effects and interactions with other biomolecules .

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(oxetan-3-yl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11(8-13)12-9-17-10-12/h5-8,12H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEPCKJKEKOBHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-t-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)

![tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6314517.png)

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)